molecular formula C13H15BrN2O2 B2543198 3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1436159-58-8

3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide

Cat. No.: B2543198
CAS No.: 1436159-58-8
M. Wt: 311.179
InChI Key: NTNFDPKMNJTBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide is a useful research compound. Its molecular formula is C13H15BrN2O2 and its molecular weight is 311.179. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds provide insight into the structural and chemical properties essential for further application in various fields. For example, the study on the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives discusses the formation of metal complexes, which are analyzed using elemental analyses, FT-IR, and 1H-NMR spectroscopy. These complexes exhibit specific crystalline structures and bonding characteristics, suggesting their potential in catalysis or as building blocks for more complex chemical structures (Binzet et al., 2009).

Molecular Imprinting

The use of related compounds in the fabrication of molecularly imprinted polymers (MIPs) is an innovative application. MIPs are synthetic materials with specific recognition sites for molecules, making them useful in sensor technology, separation processes, and catalysis. A study describes the formation of aromatic N-(2-arylethyl)-2-methylprop-2-enamides, which are used as templates for MIPs, demonstrating high affinity towards target biomolecules like tyramine and L-norepinephrine. This showcases the compound's potential in creating selective and sensitive materials for biomedical and environmental applications (Sobiech et al., 2022).

Antimicrobial Activity

Research on derivatives of benzamide compounds has shown significant antimicrobial properties. The synthesis and evaluation of new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents that could contribute to addressing the challenge of antibiotic resistance (Limban et al., 2011).

Properties

IUPAC Name

3-bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-3-12(17)15-7-8-16-13(18)10-5-4-6-11(14)9(10)2/h3-6H,1,7-8H2,2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNFDPKMNJTBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.